molecular formula C18H17N3O3S2 B2941385 2-(2-(phenylsulfonamido)thiazol-4-yl)-N-(p-tolyl)acetamide CAS No. 922130-29-8

2-(2-(phenylsulfonamido)thiazol-4-yl)-N-(p-tolyl)acetamide

Cat. No. B2941385
CAS RN: 922130-29-8
M. Wt: 387.47
InChI Key: ACWLCSOGHYYHIZ-UHFFFAOYSA-N
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Description

2-(2-(phenylsulfonamido)thiazol-4-yl)-N-(p-tolyl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of sulfonamide derivatives, which have been extensively studied for their pharmacological properties. In

Scientific Research Applications

Anticancer and Antimicrobial Applications

Research on sulfonamide derivatives, including thiazole compounds, has demonstrated significant potential in anticancer and antimicrobial applications. Studies have shown that these compounds exhibit inhibitory effects against various cancer cell lines, including breast and colon cancer, by targeting specific enzymes or pathways critical for cancer cell survival and proliferation. For example, some sulfonamide derivatives have been identified as potent inhibitors of glutaminase, an enzyme involved in cancer metabolism, offering a therapeutic approach for cancer treatment (Shukla et al., 2012). Additionally, these compounds have shown promising results in antimicrobial activity, targeting bacterial and fungal strains effectively, which underscores their potential in addressing infectious diseases (Darwish et al., 2014).

Enzyme Inhibition for Therapeutic Use

Sulfonamide derivatives, including those with a thiazole backbone, have been extensively studied for their role as enzyme inhibitors. Carbonic anhydrase inhibitors, for instance, have therapeutic applications in treating glaucoma, epilepsy, and obesity. Research has developed derivatives with potent inhibitory action against different isoforms of human carbonic anhydrase, demonstrating the versatility of these compounds in drug development (Carta et al., 2017).

Anticonvulsant Properties

The sulfonamide moiety, when incorporated into azole compounds, has shown promising anticonvulsant properties. Synthesis of heterocyclic compounds containing a sulfonamide thiazole moiety and their subsequent evaluation have highlighted several derivatives offering protection against convulsions induced in experimental models. This suggests potential applications in developing new antiepileptic drugs (Farag et al., 2012).

Role in Drug Metabolism and Stability

The metabolic stability of pharmaceutical compounds is crucial for their efficacy and safety. Research into the structure-activity relationships of various heterocyclic analogs, including sulfonamide derivatives, has provided insights into how these compounds undergo metabolic processes in the body. This knowledge aids in the design of more stable and effective therapeutic agents, reducing the potential for deactivation or toxic metabolite formation (Stec et al., 2011).

properties

IUPAC Name

2-[2-(benzenesulfonamido)-1,3-thiazol-4-yl]-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3S2/c1-13-7-9-14(10-8-13)19-17(22)11-15-12-25-18(20-15)21-26(23,24)16-5-3-2-4-6-16/h2-10,12H,11H2,1H3,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACWLCSOGHYYHIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)NS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-(phenylsulfonamido)thiazol-4-yl)-N-(p-tolyl)acetamide

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